molecular formula C19H18N2O2 B5379071 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5379071
M. Wt: 306.4 g/mol
InChI Key: KAFRCVXCWWINGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione, also known as GYKI-52466, is a selective non-competitive antagonist of the AMPA-type glutamate receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in fast synaptic transmission in the central nervous system. GYKI-52466 has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione is a non-competitive antagonist of the AMPA receptor, which means that it binds to a different site on the receptor than the glutamate binding site. It blocks the ion channel of the receptor, preventing the influx of ions such as sodium and calcium, which are necessary for synaptic transmission. This results in a decrease in excitatory neurotransmission and a reduction in the excitotoxicity induced by excessive glutamate release.
Biochemical and physiological effects:
3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, decrease the activity of glutamate transporters, and increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury.

Advantages and Limitations for Lab Experiments

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments. It is highly selective for the AMPA receptor and does not affect other glutamate receptors such as NMDA and kainate receptors. It is also water-soluble and can be easily administered to animals or cells. However, 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has some limitations. It has a short half-life and needs to be administered frequently to maintain its effect. It also has limited bioavailability when administered orally and needs to be administered by injection or infusion.

Future Directions

There are several future directions for the research on 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione. One direction is to investigate the role of AMPA receptors in other neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more potent and selective AMPA receptor antagonists that can be used for therapeutic purposes. Additionally, the development of new drug delivery systems such as nanoparticles and liposomes may improve the bioavailability of 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione and other AMPA receptor antagonists. Finally, the use of 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione in combination with other drugs such as NMDA receptor antagonists and antiepileptic drugs may improve the efficacy of treatment for neurological disorders.

Synthesis Methods

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione can be synthesized by the reaction of 3,4-dihydroquinoline with 2,5-pyrrolidinedione in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a Michael addition reaction followed by cyclization to form the pyrrolidine ring. The final product is obtained by the reaction of the intermediate with phenylmagnesium bromide.

Scientific Research Applications

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity induced by excessive glutamate release in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has also been used to study the mechanisms of synaptic plasticity, learning, and memory.

properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-13-17(19(23)21(18)15-9-2-1-3-10-15)20-12-6-8-14-7-4-5-11-16(14)20/h1-5,7,9-11,17H,6,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFRCVXCWWINGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.